1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the linear formula C24H25N5O3 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact structural analysis would require more specific resources such as crystallographic data or spectroscopic analysis, which are not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. Pyrimidines, in general, are known to participate in a variety of chemical reactions, but the specifics would depend on the exact conditions and reactants .Scientific Research Applications
Cancer Treatment
This compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor , which is crucial in regulating the cell cycle. CDK inhibitors are being explored for their ability to halt the proliferation of cancer cells, making them promising candidates for cancer therapy .
Neuroprotective Agents
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can act as neuroprotective agents. These compounds may help in protecting neurons from damage, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Agents
The structural framework of this compound suggests potential antiviral properties. Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit viral replication, making them candidates for developing new antiviral drugs .
Anti-inflammatory Agents
This compound may also serve as an anti-inflammatory agent. Inflammation is a common pathway in many diseases, and compounds that can modulate inflammatory responses are valuable in treating conditions like arthritis and other inflammatory disorders .
Kinase Inhibitors
Beyond CDK inhibition, this compound can target other kinases involved in various signaling pathways. Kinase inhibitors are essential in treating diseases where these pathways are dysregulated, such as in certain cancers and chronic inflammatory diseases.
These applications highlight the versatility and potential of this compound in various fields of medical research. If you need more detailed information on any specific application, feel free to ask!
RSC Advances MDPI Pharmaceuticals Springer Link RSC Advances : MDPI Pharmaceuticals : Springer Link
Mechanism of Action
Target of Action
It is known that similar pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as novel cdk2 targeting compounds . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from related compounds that it may function by inhibiting the activity of its target, cdk2 . This inhibition could potentially disrupt the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential interaction with CDK2 . By inhibiting CDK2, the compound could disrupt the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of normal cell cycle progression, given its potential inhibition of CDK2 . This could result in the cessation of cell proliferation, which could be particularly beneficial in the context of cancer treatment .
Safety and Hazards
properties
IUPAC Name |
6-benzyl-N-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-13-7-11-23-21(27)18-14-17-20(26(18)15-16-8-3-2-4-9-16)24-19-10-5-6-12-25(19)22(17)28/h2-6,8-10,12,14H,7,11,13,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQEIYMOZSGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.